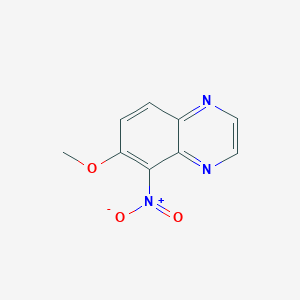

6-Methoxy-5-nitroquinoxaline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-nitroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c1-15-7-3-2-6-8(9(7)12(13)14)11-5-4-10-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFLMTOWDCPVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353627 | |

| Record name | 6-methoxy-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26665544 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56369-07-4 | |

| Record name | 6-methoxy-5-nitroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 6-Methoxy-5-nitroquinoxaline can be achieved through various synthetic routes. A common method involves the nitration of a corresponding 6-methoxyquinoxaline (B1582197) precursor. evitachem.com Another approach is the substitution of a suitable leaving group on a pre-functionalized quinoxaline (B1680401) ring. For instance, 2,3-dichloro-6-nitroquinoxaline (B1269935) can be reacted with sodium methoxide (B1231860) to introduce the methoxy (B1213986) group at the desired position. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 56369-07-4 chemsrc.com |

| Molecular Formula | C9H7N3O3 molbase.com |

| Molecular Weight | 205.17 g/mol molbase.com |

| Appearance | Yellow crystalline solid evitachem.com |

| Melting Point | 150–155 °C evitachem.com |

| Solubility | Soluble in various organic solvents evitachem.com |

Chemical Reactivity and Transformations

The chemical reactivity of 6-Methoxy-5-nitroquinoxaline is largely dictated by the interplay of the methoxy (B1213986) and nitro substituents on the quinoxaline (B1680401) core. The electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic attack, while also influencing the reactivity of adjacent positions.

Key reactions involving this compound include:

Nucleophilic Aromatic Substitution: The nitro group activates the quinoxaline ring towards nucleophilic substitution, allowing for the introduction of various functional groups.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives, including amides and ureas. nih.gov This transformation opens up avenues for creating compounds with potential biological activities.

Reactions of the Methoxy Group: The methoxy group can potentially be demethylated to yield the corresponding hydroxyquinoxaline derivative, which can then be further functionalized. sapub.org

Advanced Spectroscopic and Crystallographic Characterization of 6 Methoxy 5 Nitroquinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), their multiplicity (splitting pattern), and the number of neighboring protons (coupling constant, J). The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their electronic environment.

While specific experimental ¹H and ¹³C NMR data for 6-Methoxy-5-nitroquinoxaline are not publicly available in the search results, analysis of related quinoxaline (B1680401) structures allows for prediction of the expected spectral regions. For instance, in similar nitroquinoxaline derivatives, aromatic protons typically appear in the downfield region (δ 7.5-9.0 ppm), while methoxy (B1213986) protons (–OCH₃) would be expected as a sharp singlet in the upfield region (δ 3.8-4.2 ppm). scielo.brrsc.org Carbon signals for the quinoxaline core would be spread across the aromatic region of the ¹³C NMR spectrum (δ 110-160 ppm). scielo.brbldpharm.com

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 8.5 - 9.0 | 140 - 150 |

| H-3 | 8.5 - 9.0 | 140 - 150 |

| H-7 | 7.5 - 8.0 | 120 - 130 |

| H-8 | 7.8 - 8.3 | 125 - 135 |

| -OCH₃ | 3.9 - 4.1 | 55 - 60 |

| C-2 | - | 140 - 150 |

| C-3 | - | 140 - 150 |

| C-4a | - | 135 - 145 |

| C-5 | - | 145 - 155 |

| C-6 | - | 150 - 160 |

| C-7 | - | 120 - 130 |

| C-8 | - | 125 - 135 |

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals by revealing correlations between nuclei. koreascience.kr

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. research-solution.comspectrabase.com A COSY spectrum of this compound would be expected to show cross-peaks between the coupled protons on the benzene (B151609) ring portion of the molecule, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of directly attached carbon atoms. research-solution.com An HSQC spectrum would provide definitive assignments by linking each proton signal to its corresponding carbon signal, for example, connecting the methoxy proton singlet to the methoxy carbon signal. bldpharm.com

Detailed experimental COSY and HSQC correlation data for this compound are not available in the provided search results.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopic Analysis[11][16][18][19][20].

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of functional groups. These two methods are complementary, as the selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability.

For this compound, key expected vibrational bands would include:

NO₂ Group: Strong asymmetric and symmetric stretching vibrations, typically observed around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. These are often strong in both IR and Raman spectra.

C=N and C=C Bonds: Stretching vibrations of the quinoxaline ring system would appear in the 1400-1650 cm⁻¹ region.

C-O-C (Methoxy) Group: Asymmetric and symmetric stretching vibrations are expected around 1200-1275 cm⁻¹ and 1000-1075 cm⁻¹, respectively.

C-H Bonds: Aromatic C-H stretching vibrations typically occur above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears in the 2850-2960 cm⁻¹ range.

Specific experimental IR and Raman peak tables for this compound are not available in the searched literature.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions between molecular orbitals (e.g., n→π* and π→π*). The resulting spectrum, a plot of absorbance versus wavelength (λ), is used to study conjugated systems. The quinoxaline core, being an extended aromatic system, is expected to show strong UV-Vis absorption. The presence of the nitro (–NO₂) and methoxy (–OCH₃) groups, which act as auxochromes, will influence the position and intensity of the absorption maxima (λmax).

While specific λmax values for this compound were not found, related nitroaromatic compounds typically exhibit strong π→π* transitions at longer wavelengths due to the extended conjugation and the electron-withdrawing nature of the nitro group.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. bldpharm.com This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. HRMS instruments can also induce fragmentation of the parent ion, and the analysis of these fragment ions provides valuable structural information. scielo.br

For this compound (C₉H₇N₃O₃), HRMS would be used to confirm the molecular formula by matching the experimentally measured exact mass to the calculated theoretical mass (205.0487). Fragmentation patterns would likely involve the loss of the nitro (–NO₂) group, a methyl radical (•CH₃) from the methoxy group, or carbon monoxide (CO).

A detailed HRMS fragmentation table for this compound is not available in the provided search results.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-π stacking). This technique provides an unambiguous confirmation of the molecular structure and its packing in the crystal lattice.

Although a reference in a book index mentions an X-ray analysis of this compound, the specific crystallographic data—such as the crystal system, space group, and unit cell dimensions—are not accessible in the public search results.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxy-3-nitro-1,2-benzenediamine |

| 2,3-dimethyl-6-nitroquinoxaline |

Surface-Enhanced Raman Scattering (SERS) for Thin Film Characterization

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive analytical technique that amplifies the typically weak Raman scattering signal of molecules by several orders of magnitude. clinmedjournals.orgedinst.com This enhancement allows for the detailed vibrational analysis of minute quantities of substances, such as those in a thin film. mdpi.com The effect arises when molecules are adsorbed onto or are in close proximity to nanostructured metallic surfaces, most commonly silver or gold. clinmedjournals.orgmdpi.com The enhancement is primarily driven by two mechanisms: a long-range electromagnetic enhancement, which results from the amplification of the local electric field by surface plasmons on the metal nanostructure, and a short-range chemical enhancement, which involves charge-transfer interactions between the analyte and the metal surface. mdpi.comtu-chemnitz.de

For the characterization of a this compound thin film, a SERS-active substrate, such as a film of silver nanoparticles, would be employed. nih.govnih.govbeilstein-journals.org The analysis of the resulting SERS spectrum is expected to provide detailed insights into the molecular orientation and the specific points of interaction between the molecule and the metallic substrate. The selection rules of SERS dictate that vibrational modes with a component of polarizability change perpendicular to the surface are most strongly enhanced. researchgate.net

Detailed Research Findings

While direct SERS studies specifically on this compound are not prevalent in the reviewed literature, findings from analyses of structurally related compounds, such as other 5-nitroquinoxalines and aromatic molecules containing nitro and methoxy groups, allow for a predictive description of the expected results. researchgate.netresearchgate.netscielo.br

It is anticipated that the this compound molecule would adsorb onto a silver nanoparticle surface primarily through the nitro (–NO₂) group and potentially the nitrogen atoms of the quinoxaline ring. Studies on other nitro-containing aromatic compounds frequently show a strong interaction between the nitro group and the silver surface. scielo.brnih.gov This interaction often involves a charge-transfer mechanism, which would lead to significant enhancement and possible frequency shifts of the nitro group's vibrational modes, particularly the symmetric and asymmetric stretching vibrations. The appearance of a strong band at approximately 240 cm⁻¹ in the SERS spectrum, which is absent in the normal Raman spectrum, could be assigned to the Ag–O stretching vibration, confirming the chemical adsorption of the molecule via the oxygen atoms of the nitro group. scielo.br

The orientation of the quinoxaline ring system relative to the surface can be inferred by comparing the relative intensities of the in-plane and out-of-plane vibrational modes. researchgate.net If the ring assumes a "stand-on" or perpendicular orientation, the out-of-plane bending modes would be expected to show significant enhancement. nih.gov Conversely, a "flat" or parallel orientation would lead to a greater enhancement of the in-plane ring breathing and stretching modes.

The methoxy (–OCH₃) group's vibrations may also be affected, although likely to a lesser extent than the nitro group unless it is also oriented very close to the surface. Changes in the intensity or frequency of the C–O–C stretching and CH₃ rocking modes could provide additional details about the molecule's conformation upon adsorption.

Based on these principles, a SERS analysis would be invaluable for elucidating the surface behavior of this compound thin films, revealing how the molecule arranges itself and interacts with a plasmonically active surface at the molecular level.

Data Tables

The following table outlines the expected prominent vibrational bands for this compound and their predicted behavior in a SERS spectrum based on data from analogous compounds.

Table 1: Predicted SERS Behavior of Key Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) (Normal Raman) | Predicted SERS Behavior | Rationale for Prediction |

|---|---|---|---|

| NO₂ Asymmetric Stretch | ~1530 - 1560 | Enhanced and potentially shifted | Proximity and charge-transfer interaction with the metal surface. |

| Quinoxaline Ring C=C/C=N Stretch | ~1450 - 1600 | Selectively enhanced based on orientation | Enhancement pattern reveals ring orientation relative to the surface. |

| NO₂ Symmetric Stretch | ~1340 - 1370 | Strongly enhanced and shifted | Strong interaction of the nitro group with the substrate. scielo.br |

| Methoxy C–O–C Stretch | ~1250 - 1270 | Moderately enhanced | Provides information on the methoxy group's proximity to the surface. |

| Quinoxaline Ring Breathing | ~950 - 1050 | Enhanced | Indicates interaction of the ring system with the surface. |

| C–H Out-of-Plane Bending | ~750 - 900 | Strongly enhanced in a "stand-on" orientation | Perpendicular orientation maximizes enhancement for out-of-plane modes. nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Gold |

Computational Chemistry and Quantum Mechanical Studies on 6 Methoxy 5 Nitroquinoxaline

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. biointerfaceresearch.comderpharmachemica.com By calculating the electron density, DFT can provide insights into a molecule's geometry, stability, and reactivity. For quinoxaline (B1680401) derivatives, DFT calculations, often using the B3LYP functional, have been employed to determine various electronic and structural properties. d-nb.infojmaterenvironsci.comresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity. tandfonline.com

For quinoxaline derivatives, the HOMO and LUMO energy levels are critical in determining their potential applications, such as in dye-sensitized solar cells. researchgate.netwu.ac.th Studies on nitro-substituted heterocycles have shown that the presence of a strong electron-withdrawing group like the nitro group (–NO₂) significantly influences the electron density distribution and the energies of the frontier orbitals. mdpi.com Specifically, nitro substitution tends to lower both the HOMO and LUMO energy levels, leading to a reduced HOMO-LUMO gap and increased reactivity. tandfonline.com

In the case of 6-methoxy-5-nitroquinoxaline, the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) would have opposing effects on the quinoxaline core. The nitro group's strong electron-withdrawing nature is expected to dominate, leading to a lower HOMO-LUMO energy gap compared to unsubstituted quinoxaline. This would render the molecule more reactive. Theoretical studies on similar nitroaromatic compounds support this, indicating that the nitro group plays a crucial role in the molecule's reactivity. tandfonline.com

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Inferred from related compounds)

| Parameter | Predicted Value | Significance |

| EHOMO | ~ -6.5 to -7.5 eV | Indicates electron-donating ability |

| ELUMO | ~ -2.5 to -3.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 3.5 to 4.5 eV | Lower value suggests higher reactivity |

| Ionization Potential (I) | ~ 6.5 to 7.5 eV | Energy required to remove an electron |

| Electron Affinity (A) | ~ 2.5 to 3.5 eV | Energy released upon gaining an electron |

| Chemical Hardness (η) | ~ 1.75 to 2.25 eV | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | High | Propensity to accept electrons |

Note: These values are hypothetical and are based on trends observed in computational studies of similar nitro- and methoxy-substituted quinoxaline and aromatic compounds.

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. derpharmachemica.comresearchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. elixirpublishers.com

For this compound, the MEP would show a significant negative potential around the oxygen atoms of the nitro group, making this region a likely site for electrophilic interactions. The nitrogen atoms of the quinoxaline ring would also exhibit negative potential. Conversely, the hydrogen atoms and the region around the methoxy group would likely show a positive potential. Computational studies on other quinoxaline derivatives have successfully used MEP maps to identify such reactive centers. researchgate.netresearchgate.net The distribution of electron density would be polarized, with the nitro group withdrawing electron density from the aromatic system.

Theoretical Acid Dissociation Constant (pKa) Predictions

The acid dissociation constant (pKa) is a measure of a compound's acidity in a solution. Theoretical predictions of pKa values can be achieved using quantum chemical calculations, often in combination with solvation models like the Polarizable Continuum Model (PCM). peerj.comacs.org For nitrogen-containing heterocyclic compounds like quinoxalines, predicting the pKa is important for understanding their behavior in biological systems. dntb.gov.uanih.gov

The pKa of this compound would be influenced by the electronic effects of its substituents. The electron-withdrawing nitro group would increase the acidity of the quinoxaline core by stabilizing the conjugate base. The methoxy group, being electron-donating, would have a counteracting effect, but the influence of the nitro group is generally stronger. Therefore, it is predicted that this compound would be more acidic than unsubstituted quinoxaline. A study on 6,7-dinitro-1,4-dihydroquinoxaline-2,3-dione highlights the significant acidifying effect of nitro groups. colab.ws

Conformational Analysis and Stability Studies

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule. For this compound, the primary conformational flexibility would arise from the rotation of the methoxy group relative to the quinoxaline ring. DFT calculations can be used to determine the potential energy surface for this rotation and identify the most stable conformer(s). It is expected that the planar conformer, where the methoxy group lies in the plane of the quinoxaline ring, would be among the most stable due to favorable electronic delocalization.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their interactions in a biological or material context. tandfonline.com MD simulations have been applied to study the stability and interaction of quinoxaline derivatives with biological targets. rsc.orgresearchgate.net

For this compound, an MD simulation in a solvent like water would reveal how the molecule interacts with its environment. It would show the dynamics of the methoxy group's rotation and the flexibility of the quinoxaline ring system. In the context of potential biological applications, MD simulations could be used to study the binding stability of this compound within a protein active site, as has been done for other nitroquinoxaline compounds. nih.gov

Advanced Research Applications of 6 Methoxy 5 Nitroquinoxaline in Material Science

Synthetic Precursor for Complex Heterocyclic Systems

The strategic placement of reactive sites on the 6-Methoxy-5-nitroquinoxaline ring system makes it an excellent starting point for the synthesis of more elaborate heterocyclic structures. derpharmachemica.commdpi.commdpi.com A primary route to accessing this compound and its derivatives involves the cyclocondensation of 4-methoxy-3-nitro-1,2-benzenediamine with various α-dicarbonyl compounds. researchgate.net This method is particularly valuable as it allows for the creation of novel quinoxaline (B1680401) structures that are not readily accessible through direct nitration of the parent quinoxaline. researchgate.net

Once formed, the nitro group of 6-nitroquinoxaline (B1294896) derivatives can be readily transformed, opening pathways to new molecular frameworks. For instance, 6-nitroquinoxalines can be aminated using hydroxylamine (B1172632) in mild, alkaline conditions to yield 5-amino-6-nitroquinoxalines. researchgate.netrsc.org These amino derivatives serve as crucial intermediates. They can be subsequently reduced to form 5,6-diaminoquinoxalines, which are key building blocks for constructing larger, nitrogen-rich systems like substituted 1,4,5,8-tetra-azaphenanthrenes through condensation with α-dicarbonyl compounds. researchgate.net This stepwise functionalization highlights the role of this compound as a foundational molecule for creating complex, multi-ring heterocyclic systems with tailored properties.

Integration into Electronic and Optoelectronic Materials

Quinoxaline derivatives are frequently employed in optoelectronics due to their inherent electron-transfer capabilities, high thermal stability, and potential for chemical modification. researchgate.net The high glass transition temperature of polymers and oligomers based on quinoxaline makes them particularly valuable for these applications. researchgate.net

The quinoxaline core is a key component in the design of chromophores for light-emitting applications. researchgate.net While nitro-substituents are often associated with fluorescence quenching, specific molecular designs can overcome this tendency. Research on a structurally related 9-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoxalin-5-amine scaffold, which incorporates a push-pull system with an electron-donating group and the electron-withdrawing nitro group, has demonstrated that such compounds can be fluorescent and emissive in the visible range. rsc.org These derivatives exhibit large Stokes shifts, a desirable property for fluorescent probes and imaging agents. rsc.org The development of dual-core chromophores based on structures like pyrene (B120774) and anthracene (B1667546) has also led to highly efficient blue fluorescence emitters for electroluminescent (EL) devices. rsc.org The unique electronic push-pull nature of this compound makes it an intriguing candidate for incorporation into such advanced chromophore designs.

| Compound Derivative | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (cm⁻¹) |

| Pyrimido[1,2-a]quinoxalin-5-amine derivative 1 | 450 | 517 | 5005 |

| Pyrimido[1,2-a]quinoxalin-5-amine derivative 2 | 455 | 540 | 6378 |

| This table presents photophysical properties of fluorescent scaffolds derived from nitroquinoxaline systems, demonstrating their emission in the visible range with significant Stokes shifts. rsc.org |

Quinoxaline-based systems are recognized for their potential in various optoelectronic devices, including organic light-emitting diodes (OLEDs) and solar cells. researchgate.netevitachem.com The electron-accepting nature of the quinoxaline core makes it a suitable component for creating donor-acceptor (D-A) systems, which are fundamental to the operation of many organic photovoltaic technologies. While the broader class of quinoxaline derivatives has been investigated for these applications, specific detailed research focusing exclusively on this compound within DSSC architectures is not extensively documented in the reviewed literature. However, its inherent electronic properties suggest it could function effectively as either the acceptor part of a D-A dye or as a modifiable scaffold for creating such dyes.

The ability to form stable polymers is a key requirement for many materials used in organic electronics. semanticscholar.orgacs.org 5-Nitroquinoxaline (B91601) derivatives have been successfully used to create functional polymers through electropolymerization. researchgate.net In these studies, substituted 5-nitroquinoxalines were first electrochemically reduced to their 5-amino counterparts and subsequently electropolymerized to form thin films on electrode surfaces. researchgate.net These polymeric films exhibit distinct electrochemical and spectral properties compared to their monomeric precursors, demonstrating that the nitroquinoxaline unit can be effectively integrated into polymer chains for specific applications, such as the sensor technologies discussed in the following section. researchgate.net

Components in Dye-Sensitized Solar Cells (DSSCs)[2][3][9].

Development of Chemosensors for Specific Analytes

Chemosensors are molecules designed to detect and signal the presence of specific chemical species (analytes) through a measurable change, such as a shift in color or fluorescence. mdpi.comnih.gov The quinoxaline framework is an excellent platform for designing such sensors. ufrn.br

Derivatives of 5-nitroquinoxaline have been fashioned into polymer-based electrodes that show a selective potentiometric response to silver (Ag⁺) ions in solution. researchgate.net Furthermore, other quinoxaline-based conjugated polymers have demonstrated high selectivity and sensitivity for detecting Ag⁺ ions through fluorescence quenching, with detection limits reaching the nanomolar range. ufrn.br The mechanism often involves the specific interaction or coordination of the target metal cation with the nitrogen atoms within the quinoxaline heterocycle. ufrn.br Research has also shown the development of quinoxaline-based polymeric chemosensors for the detection of other metal ions, including iron (Fe³⁺) and cobalt (Co²⁺), which induce a colorimetric or fluorimetric response. ufrn.br

| Sensor Type | Target Analyte | Detection Method | Detection Limit |

| Polymer-based electrode | Ag⁺ | Potentiometric | 10⁻⁵ to 10⁻² mol L⁻¹ |

| Conjugated polymer 20a | Ag⁺ | Fluorescence Quenching | 5 x 10⁻⁶ mol L⁻¹ |

| Conjugated polymer 20b | Ag⁺ | Fluorescence Quenching | 6.4 x 10⁻⁸ mol L⁻¹ |

| Polymeric chemosensor 21c | Fe³⁺ | Fluorimetric | Not specified |

| This table summarizes the performance of various quinoxaline-based chemosensors for detecting metal cations. researchgate.netufrn.br |

Contributions to Crystal Engineering and Supramolecular Materials

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The defined geometry and potential for hydrogen bonding and π-π stacking make quinoxaline derivatives valuable in this field.

Studies on methoxyquinolone-benzothiazole hybrids, which share structural motifs with 6-methoxy-quinoxaline, provide insight into the supramolecular assembly of these systems. X-ray crystallography of these compounds reveals that their crystal packing is directed by specific intermolecular forces, including C-H∙∙∙O interactions involving the methoxy (B1213986) groups and slipped π∙∙∙π stacking interactions between the aromatic rings. mdpi.com These non-covalent interactions guide the molecules to self-assemble into ordered, three-dimensional architectures. mdpi.com The presence of both a hydrogen bond acceptor (methoxy group) and an extended π-system in this compound makes it a promising candidate for the rational design of new crystalline materials and supramolecular assemblies with predictable structures and functions.

Q & A

Q. What are the standard synthetic routes for 6-methoxy-5-nitroquinoxaline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nitration of a methoxy-substituted quinoxaline precursor. A common approach is to use a mixture of nitric acid and sulfuric acid under controlled temperature (0–5°C) to minimize byproducts. Post-reaction neutralization with ice water followed by extraction with dichloromethane and recrystallization from ethanol yields the product. Purity (>98%) can be verified via HPLC with a C18 column (mobile phase: 70% acetonitrile/30% water). For impurities like unreacted precursors, column chromatography (silica gel, ethyl acetate/hexane 3:7) is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) shows characteristic peaks: methoxy protons at δ 3.95–4.05 ppm, aromatic protons at δ 8.20–8.80 ppm, and nitro group-induced deshielding.

- IR : Strong absorption at ~1520 cm (NO asymmetric stretch) and ~1350 cm (C-N stretch of quinoxaline).

- MS : ESI-MS typically shows [M+H] at m/z 191.1.

Cross-validation with X-ray crystallography (if single crystals are obtained) resolves ambiguities in substituent positioning .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Long-term storage at room temperature risks decomposition, evidenced by color change (pale yellow to brown) and increased HPLC impurities. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) confirm degradation <5% when properly sealed .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the adjacent C-5 position for nucleophilic attack. For example, reaction with amines (e.g., benzylamine) in DMF at 80°C replaces the nitro group with an amine, confirmed by H NMR loss of δ 8.75 ppm (nitro-associated proton). Kinetic studies (monitored via UV-Vis at 320 nm) reveal pseudo-first-order rate constants of ~0.15 min in polar aprotic solvents .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted quinoxalines?

- Methodological Answer : Discrepancies in bond lengths (e.g., C-NO vs. C-OCH) arise from differing crystal packing or solvent inclusion. Use high-resolution synchrotron XRD (λ = 0.7 Å) to improve data accuracy. For this compound, compare with CCDC 1983315 (analogous structure) to validate torsion angles and hydrogen-bonding networks. Computational modeling (DFT at B3LYP/6-311G** level) supplements experimental data .

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450) uses the compound’s 3D structure (PubChem CID 6639-82-3) to estimate binding affinities (ΔG). ADMET predictors (SwissADME) assess bioavailability (%ABS = 65–70) and toxicity (AMES test negative). Validate predictions with in vitro assays: IC values against HeLa cells correlate with nitro group reduction potential (cyclic voltammetry) .

Data Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.